Cas no 1361545-47-2 (2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile)

2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrileは、高度に特異的な構造を持つポリ塩化ビフェニル(PCB)誘導体です。この化合物は、4位にシアノ基が導入されたテトラクロロビフェニル骨格を特徴とし、有機合成や化学研究において貴重な中間体として利用されます。分子内の塩素原子配置により優れた化学的安定性を示し、反応性の制御が容易な点が特長です。特に電子材料や液晶化合物の開発において、精密な分子設計を可能にする構造ユニットとして注目されています。高い純度で合成可能なため、再現性の高い実験データ取得にも適しています。

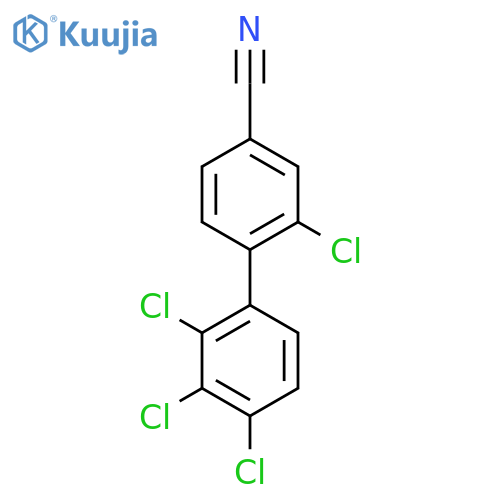

1361545-47-2 structure

商品名:2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile

CAS番号:1361545-47-2

MF:C13H5Cl4N

メガワット:316.997499227524

CID:4991393

2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile

-

- インチ: 1S/C13H5Cl4N/c14-10-4-3-9(12(16)13(10)17)8-2-1-7(6-18)5-11(8)15/h1-5H

- InChIKey: RYHIJADDECKTDY-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=CC=1C1C=CC(C#N)=CC=1Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 339

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 5.7

2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011010645-1g |

2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile |

1361545-47-2 | 97% | 1g |

1,475.10 USD | 2021-07-04 | |

| Alichem | A011010645-250mg |

2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile |

1361545-47-2 | 97% | 250mg |

475.20 USD | 2021-07-04 | |

| Alichem | A011010645-500mg |

2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile |

1361545-47-2 | 97% | 500mg |

823.15 USD | 2021-07-04 |

2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1361545-47-2 (2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量